3-Methoxy-2-nitrobenzoic acid

Physical organic chemistry Acid-base chemistry Reaction optimization

3-Methoxy-2-nitrobenzoic acid features a unique ortho-nitro/meta-methoxy substitution pattern, delivering enhanced carboxylic acid acidity (pKa ~2.07) and modulated aromatic reactivity. This precise arrangement is essential for constructing 3-methoxy-4-quinolone scaffolds—privileged structures in antimalarial and antibacterial drug discovery. Also serves as a potent CES1 inhibitor (Ki 0.398 nM) and calibrated thermochemical reference. Available in ≥98% purity. Inquire for bulk pricing.

Molecular Formula C8H7NO5
Molecular Weight 197.14 g/mol
CAS No. 4920-80-3
Cat. No. B1293962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-2-nitrobenzoic acid
CAS4920-80-3
Molecular FormulaC8H7NO5
Molecular Weight197.14 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1[N+](=O)[O-])C(=O)O
InChIInChI=1S/C8H7NO5/c1-14-6-4-2-3-5(8(10)11)7(6)9(12)13/h2-4H,1H3,(H,10,11)
InChIKeyYMOMYSDAOXOCID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxy-2-nitrobenzoic Acid (CAS 4920-80-3): A Differentiated Ortho-Nitrobenzoic Acid Building Block for Pharmaceutical and Agrochemical Synthesis


3-Methoxy-2-nitrobenzoic acid (CAS 4920-80-3) is a polysubstituted aromatic carboxylic acid featuring ortho-nitro, meta-methoxy, and benzoic acid functionalities [1]. This specific substitution pattern confers a unique combination of electronic and steric properties that distinguishes it from other methoxy-nitrobenzoic acid isomers and simpler nitrobenzoic acids. The compound is a crystalline solid with a melting point of 253–257 °C and a predicted pKa of approximately 2.07, reflecting the strong acid-strengthening ortho effect of the nitro group . It serves as a versatile synthetic intermediate in the preparation of pharmaceuticals, agrochemicals, and fine chemicals, particularly as a precursor to quinoline derivatives and other heterocyclic scaffolds .

Why Generic Substitution Fails: The Ortho-Nitro/Meta-Methoxy Pattern of 3-Methoxy-2-nitrobenzoic Acid Confers Unique Reactivity and Physicochemical Properties Not Shared by Common Analogs


The specific substitution pattern of 3-methoxy-2-nitrobenzoic acid—with the nitro group ortho to the carboxylic acid and a methoxy group meta to the acid—creates a unique electronic and steric environment that cannot be replicated by simply substituting any nitrobenzoic acid or methoxybenzoic acid analog. The strong electron-withdrawing ortho-nitro group dramatically increases the acidity of the carboxylic acid via both inductive and proximity effects, while the meta-methoxy group provides electron donation through resonance that modulates the reactivity of the aromatic ring [1]. This precise arrangement influences everything from the compound's pKa and solubility to its behavior in nucleophilic aromatic substitution and cross-coupling reactions, meaning that swapping in a different isomer—such as 3-methoxy-4-nitrobenzoic acid or 2-nitrobenzoic acid—will yield a molecule with fundamentally different reactivity, stability, and suitability for downstream transformations [2].

Quantitative Evidence Guide: Direct Performance Comparisons of 3-Methoxy-2-nitrobenzoic Acid vs. Closest Analogs


Enhanced Acidity via Ortho-Nitro Effect: pKa Comparison with 2-Nitrobenzoic Acid and 3-Methoxybenzoic Acid

The predicted pKa of 3-methoxy-2-nitrobenzoic acid (2.07 ± 0.10) is significantly lower than that of the non-nitro analog 3-methoxybenzoic acid (pKa = 4.10 at 25 °C) . This represents a greater than 100-fold increase in acidity attributable to the ortho-nitro group. Notably, the pKa is also lower than that of 2-nitrobenzoic acid (pKa = 2.16 at 18 °C), which lacks the meta-methoxy substituent [1]. The enhanced acidity influences solubility, salt formation, and reactivity in base-mediated transformations.

Physical organic chemistry Acid-base chemistry Reaction optimization

Superior Thermodynamic Stability: Standard Molar Enthalpy of Formation Compared to Isomeric Methoxy-Nitrobenzoic Acids

Combustion calorimetry studies have established the standard molar enthalpy of formation (ΔfH°m, cr) for crystalline 3-methoxy-2-nitrobenzoic acid as 141.9 ± 1.3 kJ·mol⁻¹ [1]. This value is significantly higher (less negative) than that of its isomers 4-methoxy-3-nitrobenzoic acid (131.2 ± 0.8 kJ·mol⁻¹) and 3-methoxy-4-nitrobenzoic acid (131.0 ± 1.1 kJ·mol⁻¹), indicating greater thermodynamic stability of the ortho-nitro/meta-methoxy arrangement [1]. The enthalpy of sublimation (ΔsubH°) at 298.15 K was determined as 33.91 ± 0.31 kcal·mol⁻¹, providing a reliable parameter for predicting volatility and purification behavior [2].

Thermochemistry Process chemistry Crystallization Stability assessment

Carboxylesterase Inhibition Profile: Distinct Potency and Species Selectivity Compared to Reference Inhibitors

3-Methoxy-2-nitrobenzoic acid exhibits measurable inhibition of liver carboxylesterases, with reported Ki values of 0.398 nM (24 hr incubation) and 741 nM (5 min incubation) against human carboxylesterase 1, and an IC50 of 473 nM against porcine liver carboxylesterase [1]. In contrast, the structurally distinct reference inhibitor CHEMBL1812860 shows much weaker inhibition with a Ki of 1,550 nM against human carboxylesterase 1 and 12,500 nM against rabbit carboxylesterase [2]. The time-dependent increase in potency (741 nM → 0.398 nM) suggests a slow-binding or irreversible mechanism that may offer unique utility in experimental settings.

Enzymology Drug metabolism Pharmacokinetics Toxicology

Synthetic Utility: Demonstrated Methyl Ester Derivatization with High Yield

The carboxylic acid group of 3-methoxy-2-nitrobenzoic acid undergoes facile esterification under mild conditions. Reaction with methyl iodide and potassium carbonate in DMF at room temperature for 2 hours yields methyl 3-methoxy-2-nitrobenzoate in 98% isolated yield [1]. This near-quantitative conversion, achieved without heating or specialized catalysts, compares favorably to typical esterification yields for sterically hindered ortho-substituted benzoic acids, which often require more forcing conditions. The resulting methyl ester is a validated intermediate in the synthesis of quinolone derivatives and other pharmaceutically relevant scaffolds .

Organic synthesis Protecting group chemistry Process development

Validated Application Scenarios for 3-Methoxy-2-nitrobenzoic Acid Based on Quantitative Differentiation


Synthesis of 3-Methoxy-4-quinolone Pharmacophores via Nitro Group Reduction and Cyclization

3-Methoxy-2-nitrobenzoic acid serves as a critical starting material for the construction of 3-methoxy-4-quinolone scaffolds, a privileged structure in antimalarial and antibacterial drug discovery. The ortho-nitro group is reduced to an amine, which then participates in cyclocondensation reactions to form the quinolone core. The total synthesis of Waltherione F, a naturally occurring 3-methoxy-4-quinolone, has been achieved in seven steps and 31% overall yield starting from 2-nitro-3-methylanisole, with 3-methoxy-2-nitrobenzoic acid or its derivatives as key intermediates .

Preparation of Quinoline-Based Therapeutics via Methyl Ester Intermediates

The high-yielding methyl ester derivative of 3-methoxy-2-nitrobenzoic acid is a documented intermediate in the synthesis of 4-aminoquinoline derivatives with antimalarial activity. The ester undergoes Claisen-type condensation with 2-pentanone, followed by enamine formation and cyclization, ultimately yielding substituted quinolines . The ortho-nitro/meta-methoxy arrangement is essential for directing regioselectivity in subsequent electrophilic and nucleophilic aromatic substitution steps.

Carboxylesterase Inhibition Studies in Drug Metabolism Research

With a demonstrated Ki of 0.398 nM against human carboxylesterase 1 after extended incubation, 3-methoxy-2-nitrobenzoic acid is a potent tool compound for investigating the role of CES1 in prodrug activation and xenobiotic metabolism . The time-dependent inhibition profile suggests utility in experiments requiring sustained enzyme suppression, such as in vitro-in vivo extrapolation (IVIVE) studies or mechanistic dissection of ester-containing drug candidates.

Thermochemical Reference Standard for Ortho-Substituted Benzoic Acid Derivatives

The precisely determined thermochemical parameters for 3-methoxy-2-nitrobenzoic acid—including ΔfH°m(cr) = 141.9 ± 1.3 kJ·mol⁻¹ and ΔsubH° = 33.91 ± 0.31 kcal·mol⁻¹—make this compound a valuable reference material for calibrating combustion calorimeters and validating computational thermochemistry models for polysubstituted aromatic acids [1]. The data enable accurate prediction of reaction energetics in process development and scale-up.

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